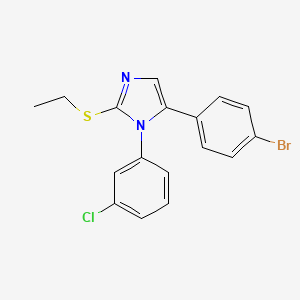

![molecular formula C13H17ClF3NO B2476865 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride CAS No. 1798746-75-4](/img/structure/B2476865.png)

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride, also known as TFMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs) Development In the quest to develop novel Selective Estrogen Receptor Modulators (SERMs), chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols were designed. The goal was to create compounds with improved binding and antagonistic activities against estrogen receptors, particularly for applications like cancer treatment. Some of these compounds showed promising results in vitro, indicating potential utility in therapeutic applications (Yadav et al., 2011).

Soluble Epoxide Hydrolase Inhibition 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds, structurally related to "1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride," were identified as inhibitors of soluble epoxide hydrolase. These inhibitors play a crucial role in regulating bioactive lipid epoxides, indicating potential applications in the treatment of cardiovascular diseases and inflammation (Thalji et al., 2013).

Anti-Tuberculosis Activity Novel piperidinol analogs were identified and optimized for their anti-tuberculosis activity. Some compounds demonstrated significant activity, suggesting potential applications in tuberculosis treatment, although further modifications might be required to minimize side effects and enhance therapeutic potential (Sun et al., 2009).

Mechanism of Action

Target of Action

Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, which may enhance the compound’s interaction with its targets through key hydrogen bonding .

Biochemical Pathways

The compound’s potential to inhibit reverse transcriptase suggests it may impact the replication of certain viruses .

Result of Action

Its potential to inhibit reverse transcriptase suggests it may interfere with the replication of certain viruses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .

properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXONZHYRNPJSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

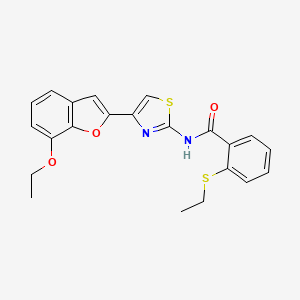

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

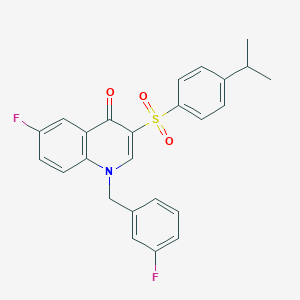

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)